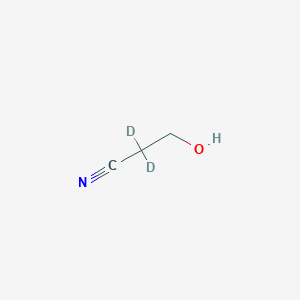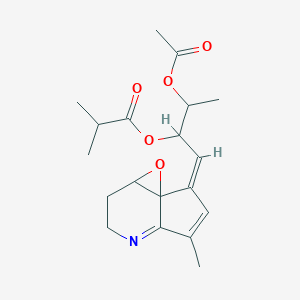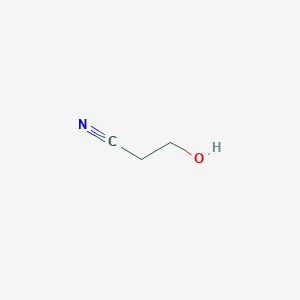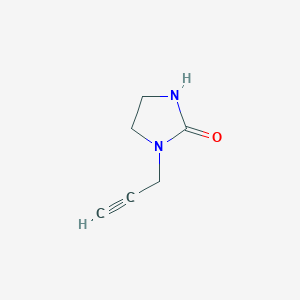
1-(Prop-2-yn-1-yl)imidazolidin-2-one
Descripción general
Descripción
The compound "1-(Prop-2-yn-1-yl)imidazolidin-2-one" is a derivative of imidazolidin-2-one, which is a core structure in various pharmacologically active compounds. The imidazolidin-2-one moiety is a feature in a range of synthetic targets due to its presence in bioactive molecules and potential medicinal applications .
Synthesis Analysis
The synthesis of imidazolidin-2-ones can be achieved through several methods. One approach involves the Pd-catalyzed carboamination of N-allylureas with aryl or alkenyl bromides, which allows the formation of a C-C bond, a C-N bond, and up to two stereocenters in a single step . Another method includes a one-pot synthesis that can introduce various substituents at different positions on the imidazolidin-2-one ring . These methods provide a versatile toolkit for the synthesis of substituted imidazolidin-2-ones, including those with a prop-2-yn-1-yl group.
Molecular Structure Analysis
The molecular structure of imidazolidin-2-one derivatives can be complex, with the potential for multiple stereocenters and substituents affecting the overall conformation. For instance, the crystal structure analysis of a related compound, 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione, reveals specific dihedral angles between the imidazolidine ring and attached phenyl rings, as well as the presence of hydrogen bonding and weak C-HPhen interactions in the crystal lattice . These structural features are crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Imidazolidin-2-ones can participate in various chemical reactions due to their reactive sites. The prop-2-yn-1-yl group, in particular, can undergo reactions typical of alkynes, such as cycloadditions or nucleophilic additions. The imidazolidin-2-one ring itself can be a site for further functionalization, as seen in the synthesis of tetrasubstituted imidazoles . The versatility in chemical reactions makes imidazolidin-2-ones valuable intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidin-2-ones are influenced by their molecular structure. The presence of substituents like the prop-2-yn-1-yl group can affect properties such as solubility, melting point, and reactivity. The solid-phase synthesis approach for trisubstituted imidazolidin-4-ones indicates that these compounds can be obtained in a solid form, which is useful for further applications . Additionally, the crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's stability and reactivity .
Aplicaciones Científicas De Investigación
-
Pharmaceuticals and Therapeutics
- Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
- Imidazole has become an important synthon in the development of new drugs .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
-
Synthesis of Imidazo[1,2-a]pyridines
-
Visible-light-induced oxidative formylation
-
Antimicrobial and Antioxidant Activity
- A new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized .
- These compounds were evaluated for their in vitro anti-microbial activity .
- Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .
- The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
-
Molecular Docking Studies on COVID-19
- Molecular docking studies to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme may provide new insights for developing these new hybrids as potential antimicrobial agents .
- The binding affinities of compounds 12a-l were ranging from − 10.0 to − 11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from − 8.2 to − 9.3 kcal/mol .
- These docking studies reveal that the compounds 12a-l could be the best inhibitors for the novel SARS Cov-2 virus and have more future in discovery of potent drug candidates .
- Design and Synthesis of Antimicrobial Compounds
- A series of compounds containing the 1,2,3-triazole moiety were synthesized .
- These compounds were evaluated for their antimicrobial activities .
- Among the series, compound 7o substituted with a chloro group on the N-methyl aniline ring and a bromo group on the benzyl ring displayed noteworthy activity against all the tested bacterial strains .
Direcciones Futuras
The future directions for “1-(Prop-2-yn-1-yl)imidazolidin-2-one” could involve further exploration of its biological activities and potential applications in the development of new drugs . As with any chemical compound, ongoing research and development are crucial for discovering new properties and uses.
Propiedades
IUPAC Name |
1-prop-2-ynylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-4-8-5-3-7-6(8)9/h1H,3-5H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTPKXKFJLIBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)imidazolidin-2-one | |
CAS RN |
131423-07-9 | |
| Record name | 1-(prop-2-yn-1-yl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

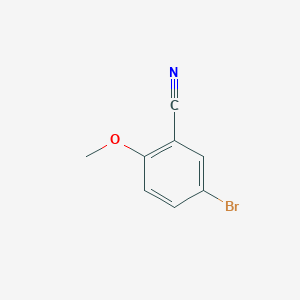
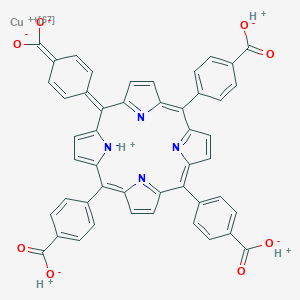

![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)

![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)
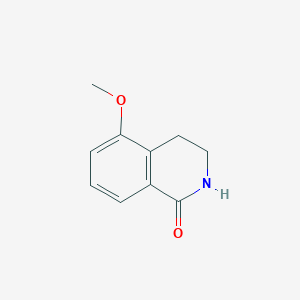
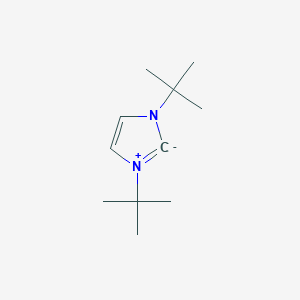
![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)
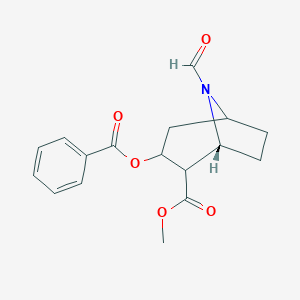
![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)
